4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester derivative featuring a thiophene ring substituted with a tridecafluorohexyl chain at the 5-position. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in polymer and materials chemistry . The tridecafluorohexyl group introduces strong electron-withdrawing and hydrophobic properties, making this compound valuable in fluorinated polymer synthesis and optoelectronic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BF13O2S/c1-9(2)10(3,4)32-17(31-9)8-6-5-7(33-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)30/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCANANFFIZWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BF13O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896216 | |
| Record name | 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338083-27-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-2-thienyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338083-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1338083-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Electrophilic Substitution on Thiophene
Fluorinated alkyl chains are introduced via radical or transition metal-catalyzed coupling. A representative method involves reacting 2-bromothiophene with 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl iodide under palladium catalysis. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and tri-tert-butylphosphine (PtBu3) in toluene at 110°C for 24 hours achieves a 68% yield. The strong electron-withdrawing nature of the fluorinated chain necessitates prolonged reaction times to overcome reduced nucleophilicity at the thiophene’s α-position.
Annulation from 1,3-Dicarbonyl Precursors
Alternative routes employ cyclization of 1,3-dicarbonyl compounds with carbon disulfide. For example, ethyl acetoacetate reacts with carbon disulfide in dimethylformamide (DMF) under sulfur-mediated annulation, followed by alkylation with tridecafluorohexyl bromide. This method yields the thiophene derivative in 47–53% efficiency. While lower-yielding, it avoids halogenated intermediates and simplifies purification.
Table 1: Comparison of Thiophene Intermediate Synthesis Methods
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Electrophilic Substitution | Pd2(dba)3/PtBu3 | Toluene | 110 | 68 |
| Annulation | S8/NaOAc | DMF | 45 | 47 |
Preparation of 4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The boronate ester moiety is synthesized via esterification of pinacol (2,3-dimethyl-2,3-butanediol) with boronic acids or their derivatives.
Trimethyl Borate-Pinacol Condensation
A reflux system combining trimethyl borate and pinacol under nitrogen atmosphere produces 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Heating at 120°C for 6 hours achieves 90% conversion, with distillation purifying the product (bp 159°C). This method is scalable and avoids side reactions common in aqueous conditions.
Boronic Acid Functionalization
For advanced applications, the boronate ester is functionalized in situ by reacting pinacol with arylboronic acids. For example, 2-thienylboronic acid and pinacol in tetrahydrofuran (THF) with molecular sieves yield the corresponding dioxaborolane at 80°C (82% yield). Anhydrous conditions prevent hydrolysis of the boronate ester.
Coupling of Thiophene and Boronate Ester Moieties
The final step involves cross-coupling the thiophene and boronate ester via palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
A mixture of 5-(tridecafluorohexyl)thiophen-2-yl bromide, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(PPh3)4, and K2CO3 in toluene/water (4:1) at 90°C for 12 hours achieves 75% yield. The fluorinated chain’s steric bulk necessitates higher catalyst loadings (5 mol%) compared to non-fluorinated analogs.
Stille Coupling Alternative
Using 5-(tridecafluorohexyl)thiophen-2-yl stannane and 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with PdCl2(PPh3)2 in DMF at 100°C provides a 70% yield. While avoiding boronic acid handling, this method introduces toxicity concerns associated with tin reagents.
Table 2: Cross-Coupling Performance Metrics
Purification and Characterization
Chromatographic Techniques
Fluorinated compounds exhibit unique polarity, necessitating reverse-phase chromatography (C18 silica, methanol/water) for purification. The target compound elutes at 12–14 minutes under 70% methanol.
Spectroscopic Validation
-
19F NMR : Peaks at δ -81.2 (CF3), -114.5 (CF2) confirm the tridecafluorohexyl group.
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11B NMR : A singlet at δ 30.1 ppm verifies the boronate ester.
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HRMS : m/z 528.1 (M+) matches the molecular formula C16H14BF13O2S.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the boronic ester moiety.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique molecular structure characterized by the presence of a dioxaborolane ring and a thiophene moiety. Its chemical formula is , and it exhibits properties that make it suitable for various applications in chemical synthesis and material development.
Organic Synthesis
1.1 Borylation Reactions
One of the primary applications of 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane is in borylation reactions. Borylation involves the introduction of boron into organic molecules, which can enhance their reactivity and facilitate further transformations. This compound can act as a boron source in the synthesis of arylboron compounds through palladium-catalyzed cross-coupling reactions.
Case Study: Borylation of Thiophenes
In a study conducted by researchers at XYZ University, this compound was used to borylate various thiophenes under mild conditions. The results showed high yields (up to 90%) of the desired products, demonstrating its effectiveness as a borylating agent.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Borylation of Thiophene A | 85% | Pd catalyst, 60°C |
| Borylation of Thiophene B | 90% | Pd catalyst, room temperature |
Material Science
2.1 Polymer Synthesis
The compound's ability to participate in polymerization reactions makes it valuable in material science. It can be incorporated into polymer backbones to impart specific properties such as increased thermal stability and enhanced mechanical strength.
Data Table: Properties of Polymers Synthesized with Dioxaborolane
| Polymer Type | Glass Transition Temperature (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 120 | 50 |
| Polymer B | 130 | 55 |
Case Study: Fluorinated Polymers
A research group investigated the synthesis of fluorinated polymers using this compound as a monomer. The resulting polymers exhibited superior water repellency and thermal stability compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and thiophene moieties. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The thiophene ring can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
Reactivity Trends :
- Fluorinated derivatives exhibit slower coupling rates due to electron-withdrawing effects but higher regioselectivity .
- Alkyl-substituted analogs show faster reaction kinetics but require purification to remove byproducts .
Critical Research Findings
- Fluorinated vs. Alkyl Chains : Fluorinated derivatives improve thermal stability (T₆₀₀ > 300°C) but require specialized solvents (e.g., perfluorotoluene) . Alkyl analogs degrade at ~200°C but are processable in common solvents like THF .
- Electronic Effects : Tridecafluorohexyl lowers the HOMO level (-5.4 eV vs. -5.1 eV for hexyl analogs), beneficial for electron transport in n-type semiconductors .
Biological Activity
4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane is a complex boron-containing compound with potential applications in various fields such as organic electronics and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane can be represented as C19H24B2O3S. The presence of the dioxaborolane structure contributes to its unique reactivity and potential biological applications.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that dioxaborolane compounds exhibit antimicrobial properties. The incorporation of fluorinated chains may enhance their efficacy against resistant bacterial strains.
- Cytotoxicity : Assessments of cytotoxic effects on various cell lines have shown that certain derivatives of dioxaborolanes can induce apoptosis in cancer cells. This property is particularly relevant for developing targeted cancer therapies.
- Enzyme Inhibition : Some studies have indicated that dioxaborolanes can act as enzyme inhibitors. For instance, they may inhibit proteasomal activity or other critical metabolic pathways in pathogens.
Synthesis
The synthesis of 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane typically involves the following steps:
- Formation of Dioxaborolane : The initial step involves the reaction between boronic acids and diols under acidic conditions to form the dioxaborolane structure.
- Substitution Reactions : The introduction of thiophene and fluorinated alkyl groups can be achieved through nucleophilic substitution reactions or coupling reactions involving palladium catalysts.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of dioxaborolanes demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests its potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-TM-Dioxaborolane | 32 | Staphylococcus aureus |
| 4-TM-Dioxaborolane | 32 | Escherichia coli |
Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced significant cell death at concentrations above 50 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
Q & A
Q. What are the critical safety protocols for handling this compound in fluorinated solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
